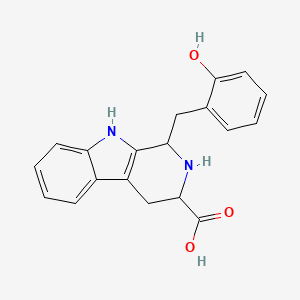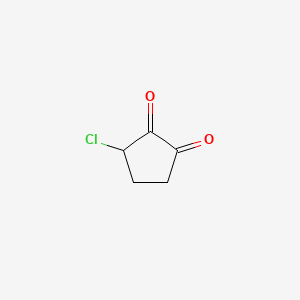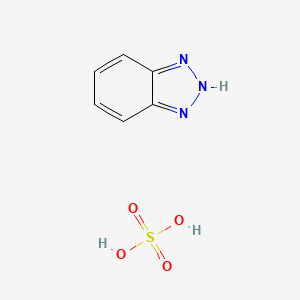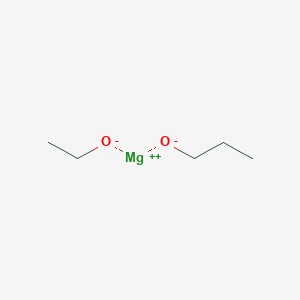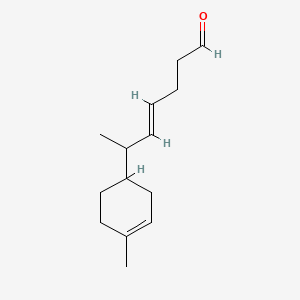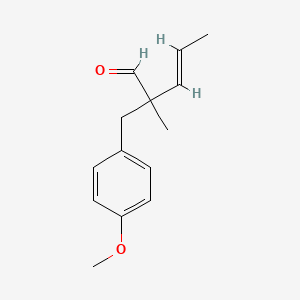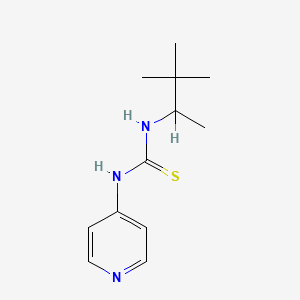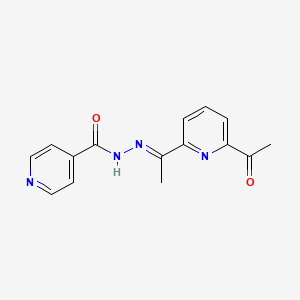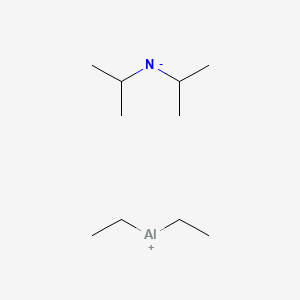
Diethylaluminium diisopropylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethylaluminium diisopropylamide is an organoaluminium compound with the molecular formula C10H24AlN. It is a colorless liquid that is used primarily in organic synthesis as a strong base and nucleophile. This compound is known for its ability to deprotonate a variety of substrates, making it a valuable reagent in the field of synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
Diethylaluminium diisopropylamide can be synthesized through the reaction of diethylaluminium chloride with diisopropylamine. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent the compound from reacting with moisture or oxygen. The reaction is carried out at low temperatures to control the exothermic nature of the process.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors equipped with cooling systems to manage the heat generated during the reaction. The process is carefully monitored to ensure the purity and yield of the final product. The compound is usually stored in sealed containers to prevent degradation.
化学反应分析
Types of Reactions
Diethylaluminium diisopropylamide undergoes several types of chemical reactions, including:
Deprotonation: It acts as a strong base, capable of deprotonating a wide range of acidic substrates.
Nucleophilic Substitution: It can participate in nucleophilic substitution reactions, where it replaces a leaving group in a substrate.
Coordination Chemistry: It can form complexes with various metal ions, which can be used in catalytic processes.
Common Reagents and Conditions
Deprotonation: Commonly carried out in non-polar solvents such as hexane or toluene, under an inert atmosphere.
Nucleophilic Substitution: Typically performed in polar aprotic solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Coordination Chemistry: Often involves the use of transition metal salts and ligands to form stable complexes.
Major Products
The major products formed from reactions involving this compound depend on the specific substrates and conditions used. For example, deprotonation reactions yield the corresponding anions, while nucleophilic substitution reactions produce substituted organic compounds.
科学研究应用
Diethylaluminium diisopropylamide has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a strong base and nucleophile in the synthesis of complex organic molecules.
Catalysis: Employed in the formation of metal complexes that act as catalysts in various chemical reactions.
Polymerization: Utilized in the polymerization of olefins to produce high-density polyethylene and other polymers.
Pharmaceuticals: Involved in the synthesis of pharmaceutical intermediates and active ingredients.
作用机制
The primary mechanism by which diethylaluminium diisopropylamide exerts its effects is through deprotonation and nucleophilic attack. The compound’s aluminium center coordinates with the substrate, facilitating the removal of a proton or the substitution of a leaving group. This process involves the formation of a transient complex, which then dissociates to yield the final product.
相似化合物的比较
Similar Compounds
Diethylaluminium chloride: Similar in structure but lacks the diisopropylamide group, making it less effective as a base.
Dimethylaluminium chloride: Another organoaluminium compound with similar reactivity but different steric properties.
Diethylaluminium cyanide: Used in hydrocyanation reactions, differing in its functional group and reactivity.
Uniqueness
Diethylaluminium diisopropylamide is unique due to its combination of strong basicity and nucleophilicity, which allows it to participate in a wide range of chemical reactions. Its ability to form stable complexes with metals also makes it valuable in catalysis and polymerization processes.
属性
CAS 编号 |
68006-53-1 |
|---|---|
分子式 |
C10H24AlN |
分子量 |
185.29 g/mol |
IUPAC 名称 |
diethylalumanylium;di(propan-2-yl)azanide |
InChI |
InChI=1S/C6H14N.2C2H5.Al/c1-5(2)7-6(3)4;2*1-2;/h5-6H,1-4H3;2*1H2,2H3;/q-1;;;+1 |
InChI 键 |
WSRUAICHQPRQEL-UHFFFAOYSA-N |
规范 SMILES |
CC[Al+]CC.CC(C)[N-]C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





